

# Off-Target Effects of Rodatristat Ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Rodatristat |           |  |  |
| Cat. No.:            | B608305     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rodatristat** ethyl (also known as RVT-1201 and KAR5585) is a small molecule prodrug that is rapidly converted in vivo to its active metabolite, **rodatristat**.[1] It was developed as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. The primary therapeutic rationale for **rodatristat** ethyl was to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH).[1][2]

Rodatristat ethyl was designed for peripheral selectivity, with a negligible ability to cross the blood-brain barrier. This was intended to avoid effects on central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform, in contrast to the peripheral TPH1 isoform.[1] Preclinical studies in rat models of PAH suggested that rodatristat ethyl could reduce vascular remodeling.[3] Furthermore, Phase 1 studies in healthy volunteers showed a dose-dependent reduction in peripheral serotonin production and were generally well-tolerated. [4]

However, the Phase 2b ELEVATE-2 clinical trial in patients with PAH was terminated early due to a lack of efficacy and a worsening of clinical outcomes in the treatment groups compared to placebo.[5][6][7] This unexpected result has brought the off-target effects and overall safety profile of **rodatristat** ethyl under intense scrutiny. This technical guide provides a



comprehensive overview of the known off-target and adverse effects of **rodatristat** ethyl, with a focus on the clinical findings from the ELEVATE-2 trial.

## **On-Target Mechanism of Action**

To understand the off-target effects, it is first necessary to understand the intended mechanism of action. **Rodatristat** ethyl, through its active metabolite **rodatristat**, inhibits TPH1, thereby reducing the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract and in the lungs.





Click to download full resolution via product page

Figure 1: Intended Mechanism of Action of Rodatristat.

## **Off-Target Effects and Adverse Events**

Detailed molecular off-target screening data for **rodatristat** ethyl against a broad panel of receptors and enzymes are not publicly available. Therefore, the discussion of off-target effects is primarily based on the adverse events and unexpected clinical outcomes observed in the ELEVATE-2 clinical trial.

## **Clinical Trial Data (ELEVATE-2)**



The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[5][6] Participants were randomized to receive placebo, 300 mg of **rodatristat** ethyl twice daily, or 600 mg of **rodatristat** ethyl twice daily for 24 weeks.[5][6]

#### Primary Efficacy Outcome:

The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were contrary to the therapeutic hypothesis, showing a significant increase in PVR in the treatment groups compared to placebo.[6]

| Treatment Group          | Least-Squares Mean Percent Change in PVR (SE) |  |
|--------------------------|-----------------------------------------------|--|
| Placebo                  | 5.8% (18.1)                                   |  |
| Rodatristat Ethyl 300 mg | 63.1% (18.5)                                  |  |
| Rodatristat Ethyl 600 mg | 64.2% (18.0)                                  |  |

#### Adverse Events:

Treatment-emergent adverse events (TEAEs) were more frequent in the **rodatristat** ethyl groups than in the placebo group.[5][6]

| Placebo (n=36)                   | Rodatristat Ethyl<br>300 mg (n=36) | Rodatristat Ethyl<br>600 mg (n=36) |           |
|----------------------------------|------------------------------------|------------------------------------|-----------|
| Patients with ≥1 TEAE            | 29 (81%)                           | 33 (92%)                           | 36 (100%) |
| TEAEs leading to discontinuation | 3 (8%)                             | 4 (11%)                            | 4 (11%)   |
| TEAEs leading to death           | 0 (0%)                             | 1 (3%)                             | 0 (0%)    |

The negative clinical outcomes, particularly the worsening of pulmonary hemodynamics and cardiac function, suggest that the effects of **rodatristat** ethyl extend beyond simple peripheral TPH1 inhibition and may involve unforeseen off-target effects or complex on-target



consequences. One hypothesis is that while serotonin may contribute to vascular remodeling, it might also have a protective role in maintaining cardiac contractility in patients with PAH.[7] The data also raised concerns about a potential independent cardiodepressive or cardiotoxic effect of **rodatristat** ethyl.[7]

# Experimental Protocols ELEVATE-2 Clinical Trial (NCT04712669)

Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study.[8]

Participants: Adults aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on stable PAH therapy.[5][8]

#### Intervention:

- · Placebo: two tablets twice daily.
- Rodatristat ethyl 300 mg: one 300 mg tablet and one placebo tablet twice daily.
- Rodatristat ethyl 600 mg: two 300 mg tablets twice daily.[5]

Primary Endpoint: Percent change in PVR from baseline to week 24, as measured by right heart catheterization.[8]

#### Key Secondary Endpoints:

- Change from baseline in 6-minute walk distance (6MWD).
- Change from baseline in WHO Functional Class.
- Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP).[8]

Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]





Click to download full resolution via product page

Figure 2: Simplified workflow of the ELEVATE-2 clinical trial.

# Signaling Pathways and Logical Relationships

The unexpected negative outcomes of the ELEVATE-2 trial suggest a more complex interplay of the serotonergic system in PAH than previously understood. The possibility of a cardiotoxic off-target effect or a detrimental on-target effect on cardiac function cannot be ruled out.





Click to download full resolution via product page

**Figure 3:** Logical relationships in the unexpected negative outcomes.

## Conclusion

The clinical development of **rodatristat** ethyl for pulmonary arterial hypertension has been halted due to significant safety concerns and a lack of efficacy observed in the ELEVATE-2 trial. The findings from this study underscore the complexity of the serotonergic system in PAH and highlight the potential for unforeseen adverse effects when targeting this pathway. While **rodatristat** ethyl was designed for peripheral selectivity, the clinical data suggest that its biological effects are not benign and may involve direct cardiotoxicity or the disruption of a previously unappreciated protective role of serotonin in the context of PAH. For drug development professionals, the case of **rodatristat** ethyl serves as a critical reminder that even well-rationalized therapeutic strategies can have unexpected and detrimental outcomes, emphasizing the need for thorough preclinical safety and off-target screening, and careful



consideration of the complex biology of the target pathway in the specific disease context. Further investigation into the precise molecular mechanisms underlying the adverse effects of **rodatristat** ethyl could provide valuable insights for future drug development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Altavant Sciences Presents Data at CHEST 2019 Supporting Once-Daily Dosing of Rodatristat Ethyl for the Treatment of Pulmonary Arterial Hypertension [prnewswire.com]
- 5. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. breakingmed.org [breakingmed.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Off-Target Effects of Rodatristat Ethyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608305#off-target-effects-of-rodatristat-ethyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com